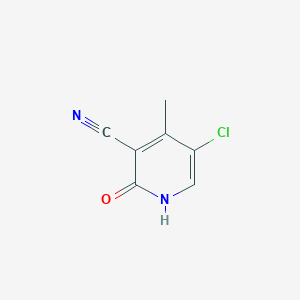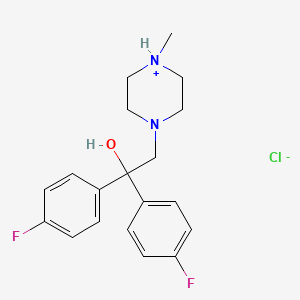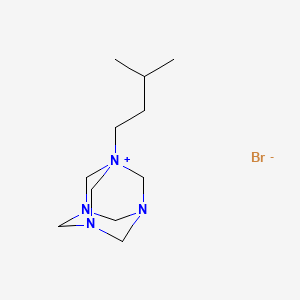
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide
Descripción general
Descripción
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide is a useful research compound. Its molecular formula is C11H23BrN4 and its molecular weight is 291.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis : The molecular and crystal structures of derivatives of hexamethylenetetramine, including similar compounds to 1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide, have been determined. These studies provide insights into the structural properties and interactions of these compounds (Reddy et al., 1994).
Synthesis and Properties of Related Compounds : Research has been conducted on the synthesis and properties of related bromide compounds. This includes studies on the preparation, properties, and rotational isomers of these compounds, which can be fundamental for understanding the behavior of this compound (Steele et al., 2004).
Catalysis and Chemical Synthesis : The compound has been used in catalysis and chemical synthesis. For example, hexamethylenetetramine grafted layered double hydroxides, a related compound, have been utilized as catalysts in the synthesis of pyrido[2,3-d]pyrimidine derivatives (Ghorbani‐Vaghei & Sarmast, 2018).
Metal Ion Extraction and Transport : Studies have explored the use of imidazolium bromides, which have structural similarities, in the extraction and transport of metal ions, demonstrating potential applications in separation and purification processes (Eyupoglu & Polat, 2015).
Supramolecular Chemistry : Research on supramolecular compounds based on nitrogen heterocyclic cations, including derivatives of tetraazaadamantan-1-ium, has been conducted. These studies are significant for understanding the supramolecular structures and interactions of such compounds (Liu, Qiao, & Niu, 2020).
Corrosion Inhibition : Certain derivatives have been investigated for their role in inhibiting corrosion, particularly in relation to steel and acid mediums. This research is crucial for industrial applications where corrosion resistance is essential (Chetouani et al., 2003).
Pharmaceutical Applications : Some derivatives of this compound have potential applications in pharmaceuticals, particularly in the treatment of diseases like Alzheimer's. Studies have focused on synthesizing and assessing compounds as inhibitors for enzymes relevant in neurodegenerative diseases (Zarei et al., 2021).
Propiedades
IUPAC Name |
1-(3-methylbutyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N4.BrH/c1-11(2)3-4-15-8-12-5-13(9-15)7-14(6-12)10-15;/h11H,3-10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSNVZCRMSQAU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[N+]12CN3CN(C1)CN(C3)C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






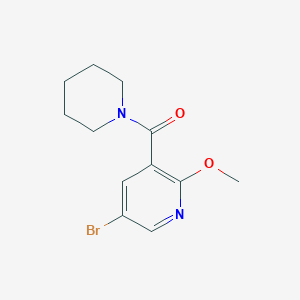
![methyl 5-{[(4-ethylbenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B7951123.png)
![Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7951126.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B7951154.png)
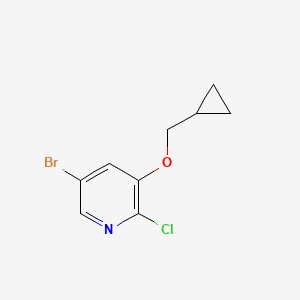
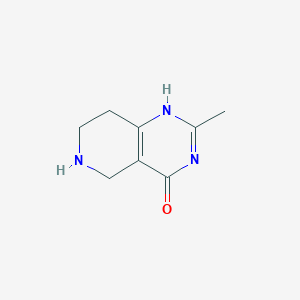
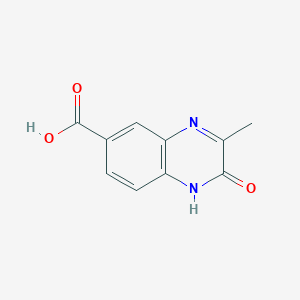
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B7951167.png)
